molecular formula C21H25NO4 B067261 Boc-(S)-3-Amino-4,4-diphenyl-butyric acid CAS No. 190190-50-2

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Cat. No. B067261
CAS RN: 190190-50-2
M. Wt: 355.4 g/mol
InChI Key: YLGVWWIOFMUJSK-KRWDZBQOSA-N
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Description

"Boc-(S)-3-Amino-4,4-diphenyl-butyric acid" is a compound used in peptide synthesis. It is known for its unique structural and chemical properties that make it a valuable compound in organic chemistry and drug discovery.

Synthesis Analysis

  • Condensation of Boc-amino acids with pyruvic acid leads to Boc-dipeptides, indicating a pathway for the synthesis of derivatives similar to this compound (Makowski et al., 1985).
  • An efficient synthesis method for compounds structurally similar to this compound using tert-butyloxycarbonylation of amines has been reported (Heydari et al., 2007).

Molecular Structure Analysis

  • Computational studies on structurally related compounds, such as 4-(Boc-amino) pyridine, provide insights into the molecular structure and spectroscopic properties (Vural, 2015).

Chemical Reactions and Properties

  • Boc-protected amino acids, including compounds similar to this compound, are resistant to racemization during peptide synthesis and can undergo specific chemical reactions (Pettit, 1975).

Physical Properties Analysis

  • The solubility of compounds similar to this compound in different solvents has been studied, providing insights into their physical properties (Fan et al., 2016).

Chemical Properties Analysis

  • N-tert-Butoxycarbonylation, a key process in the synthesis of Boc-amino acids, indicates the chemical reactivity and properties of Boc-protected compounds (Heydari et al., 2007).

Scientific Research Applications

Catalyst for N-tert-Butoxycarbonylation

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid plays a crucial role in the N-tert-butoxycarbonylation of amines, a process significant in peptide synthesis. The tert-butoxycarbonyl (Boc) group is vital as an amine protecting group due to its resistance to racemization during peptide synthesis and ease of conversion into free amine for solid phase peptide synthesis (Heydari et al., 2007).

Synthesis of Tert-Butyl Esters

It is efficiently utilized in the synthesis of tert-butyl esters of N-protected amino acids. This process, involving tert-butyl fluorocarbonate (Boc-F), proceeds under mild conditions and is crucial for amino acid derivative preparation (Loffet et al., 1989).

Crown-Carrier-Axially Dissymmetric-α,α-Disubstituted Glycine

This compound is significant in synthesizing crown-carrier-α,α-disubstituted glycine with axial dissymmetry. This compound serves as a potential building block in the synthesis of polypeptide supramolecular devices (Mazaleyrat et al., 1997).

Future Directions

Efforts are being made to develop more environmentally friendly methods for Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Mechanism of Action

Target of Action

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, is a derivative of amino acids. The primary target of this compound is the amino group in organic synthesis .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It protects the amino group during the synthesis process, allowing for transformations of other functional groups .

Pharmacokinetics

The pharmacokinetics of this compound largely depends on the conditions under which it is used. The Boc group is stable in various conditions, making it a reliable protecting group in organic synthesis . The boc group can be cleaved under anhydrous acidic conditions .

Result of Action

The use of this compound results in the protection of the amino group during organic synthesis . This allows for the successful synthesis of peptides without interference from the amino group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable towards most nucleophiles and bases, making it suitable for use in various environments .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139028
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190190-50-2
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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